(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative characterized by a 4-bromobenzyl group at the 1-position of the benzimidazole core and a hydroxymethyl (-CH₂OH) substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to the structural versatility of benzimidazoles, which are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAOAJWDCRLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 4-bromobenzyl chloride with 1H-benzo[d]imidazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxymethyl Group
The primary alcohol undergoes etherification or thioetherification :
Propargyl Ether Formation
Reaction with propargyl bromide introduces alkyne functionality for click chemistry:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Propargyl bromide, TBAB | DMF, RT, 2 h | 2-((Prop-2-yn-1-yloxy)methyl) derivative | 83% |
Thioacetate Formation
Substitution with ethyl chloroacetate yields thioether-linked intermediates:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl chloroacetate, K₂CO₃ | Ethanol, 60°C, overnight | Ethyl (benzimidazol-2-yl)thioacetate | 34% |
Amidation and Esterification
The alcohol reacts with carboxylic acids to form amides or esters :
Acetamide Derivatives
Coupling with substituted phenylacetic acids using EDCl/HOBt:
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromophenylacetic acid | DMF, EDCl, HOBt, RT, overnight | N-(1-(4-Bromobenzyl)-benzimidazol-2-yl)acetamide | 96% |
Esterification
Reaction with acetyl chloride forms esters, though explicit data requires extrapolation from analogous systems.
Click Chemistry Derivatives
The propargyl ether intermediate participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
| Azide | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl azide | CuSO₄, Na ascorbate, t-BuOH/H₂O | Triazole-linked benzimidazole | 88% |
Table 2: Biological Activities of Derivatives
| Compound | Target Protein | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 5q | HIF |
Scientific Research Applications
(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-((1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetate (5b)
- Structure : Replaces the hydroxymethyl group with a thioacetate (-S-CH₂COOEt) moiety.
- Synthesis: Derived from nucleophilic substitution reactions, yielding golden-yellow microcrystals when recrystallized from methanol.
- However, the oily nature of related derivatives (e.g., 5a, 5c, 5d) suggests that the 4-bromobenzyl group and thioacetate substituent collectively influence crystallinity .
2-((Prop-2-yn-1-yloxy)methyl)-1H-benzo[d]imidazole
- Structure : Lacks the 4-bromobenzyl group and features a propargyl ether (-O-CH₂-C≡CH) at the 2-position.
- Synthesis: Prepared from (1H-benzo[d]imidazol-2-yl)methanol via alkylation with propargyl bromide.
- This compound serves as a precursor for click chemistry-derived triazole hybrids .
Halogen-Substituted Analogs
1-{(1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas
- Structure : Substitutes the 4-bromo group with 2-fluoro or 2-chloro on the benzyl ring.
- Activity : These derivatives exhibit anticonvulsant properties in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with potency influenced by halogen position. For example, 2-fluoro analogs (e.g., 3g, 3l, 3o) show superior activity compared to 4-bromo derivatives, suggesting para-substituted halogens may reduce blood-brain barrier penetration .
Functional Group Modifications
1-(1H-Benzo[d]imidazol-2-yl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)propan-1-ones
- Structure : Incorporates oxadiazole or triazolo-thiadiazole moieties instead of the hydroxymethyl group.
- The oxadiazole ring enhances π-π stacking interactions with DNA or enzyme active sites, a feature absent in the hydroxymethyl analog .
4-(1H-Benzo[d]imidazol-2-yl)benzenamide Derivatives
- Structure : Replaces the hydroxymethyl group with an amide (-CONH₂) linked to a phenyl ring.
- Activity : Exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans. The amide group improves water solubility but may reduce membrane permeability compared to the lipophilic hydroxymethyl-bromobenzyl combination .
Comparative Data Table
Biological Activity
(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzimidazole core is known for its ability to modulate biological pathways, particularly in the context of cancer and neurological disorders.
Antiviral Activity
Recent studies have shown that derivatives of benzimidazole compounds exhibit antiviral properties against viruses such as Yellow Fever Virus (YFV) and Zika Virus. For instance, compounds similar to (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol demonstrated effective inhibition of viral replication with EC values ranging from 3.54 to 8.89 μM .
Cytotoxicity and Selectivity
The cytotoxic effects of (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol have been evaluated using various cell lines. The compound exhibited a selective index (SI), which is the ratio of cytotoxicity to antiviral activity, indicating a favorable therapeutic window for further development. A study reported that compounds with similar structures had CC values that were significantly higher than their EC values, suggesting low toxicity .
Cell Cycle Arrest
In vitro studies indicated that treatment with (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol resulted in cell cycle arrest in the G1 phase in HepG2 cells. Flow cytometry analysis revealed an increase in G1 phase DNA content while S and G2/M phases decreased, indicating a potential mechanism for its anticancer activity .
Study on GABA-A Receptor Modulation
A study explored the modulation of GABA-A receptors by benzimidazole derivatives, highlighting their role as positive allosteric modulators (PAMs). While (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol was not directly tested, related compounds demonstrated significant modulation potential, suggesting similar properties for this compound .
Topoisomerase Inhibition
Another investigation into benzimidazole derivatives showed promising results as topoisomerase II inhibitors. Compounds with structural similarities to (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol exhibited significant inhibitory activity against topoisomerases, which are crucial targets in cancer therapy .
Data Summary
| Biological Activity | EC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral Activity | 3.54 - 8.89 | >100 | >12 |
| Cytotoxicity | N/A | 50 - 100 | N/A |
| Cell Cycle Arrest | N/A | N/A | N/A |
Q & A
Q. Advanced
- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations against pathogens like S. aureus and S. typhi using broth microdilution.
- Time-kill kinetics : Assess bactericidal/fungicidal efficacy over 24–48 hours.
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify additive effects. Derivatives with 4-bromobenzyl groups show enhanced activity due to halogen-mediated membrane disruption .
How can contradictory biological activity data between similar benzimidazole derivatives be resolved?
Advanced
Discrepancies often arise from variations in:
- Substituent positioning : Meta vs. para substituents alter steric and electronic profiles.
- Assay conditions : pH, inoculum size, and growth media affect compound solubility and stability.
- Resistance mechanisms : Pathogen-specific efflux pumps or enzyme mutations.
Replicating studies under standardized protocols and conducting molecular docking (e.g., with DHFR or CYP51 targets) clarifies structure-activity relationships .
What computational approaches predict the optoelectronic properties of benzimidazole derivatives?
Q. Advanced
- DFT calculations : Model HOMO-LUMO gaps, polarizability, and hyperpolarizability to assess nonlinear optical (NLO) potential.
- TD-DFT : Simulates UV-Vis spectra for Stokes shift analysis.
- Molecular dynamics : Evaluates thermal stability in thin-film applications. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit red-shifted absorption, making them viable for OLEDs .
How does the 4-bromobenzyl substituent influence the biological activity of benzimidazole derivatives?
Basic
The bromine atom enhances lipophilicity, improving membrane permeability. It also participates in halogen bonding with target enzymes (e.g., bacterial topoisomerases) and stabilizes π-π stacking in DNA intercalation. Comparative studies show 4-bromo derivatives outperform chloro or methyl analogs in MIC assays .
What purification strategies are effective for isolating (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol?
Q. Basic
- Flash chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) to remove unreacted precursors.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for scale-up syntheses .
How can derivatives of this compound be rationally designed for specific therapeutic targets?
Q. Advanced
- Fragment-based design : Incorporate thiazole-triazole (e.g., compound 9c) or 4-thiazolidinone moieties to target microbial β-ketoacyl-ACP synthases.
- Bioisosteric replacement : Substitute bromine with trifluoromethyl groups to enhance metabolic stability.
- Prodrug strategies : Esterify the methanol group to improve oral bioavailability. Docking studies with C. albicans CYP51 guide optimizations .
What are the stability challenges for (1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol under varying storage conditions?
Q. Advanced
- Photodegradation : Protect from UV light using amber vials; argon blankets prevent oxidation.
- Hydrolysis : The methanol group is prone to esterification in acidic/basic conditions. Lyophilization enhances shelf life.
- Thermal stability : DSC analysis reveals decomposition above 200°C, suggesting storage at ≤4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
